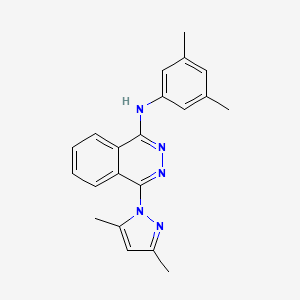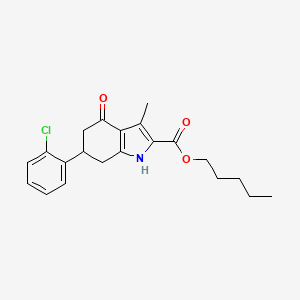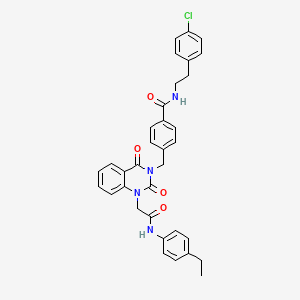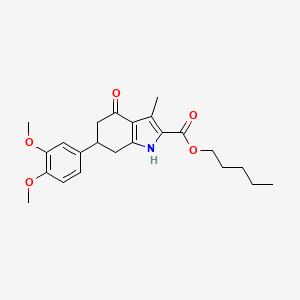![molecular formula C19H12BrF3N4O B11429609 4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B11429609.png)
4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a bromine atom, a trifluoromethyl group, and an imidazo[1,2-a]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally benign, and yields high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and lower energy consumption. The use of solid support catalysts like aluminum oxide or titanium tetrachloride can also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazo[1,2-a]pyrimidine ring is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like clemizole and etonitazene share the imidazole ring structure and exhibit similar biological activities.
Trifluoromethylphenyl derivatives: Compounds such as 4-Bromo-2,2,2-trifluoroacetophenone also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol is unique due to its combination of a bromine atom, trifluoromethyl group, and imidazo[1,2-a]pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C19H12BrF3N4O |
|---|---|
Molecular Weight |
449.2 g/mol |
IUPAC Name |
4-bromo-2-[3-[3-(trifluoromethyl)anilino]imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H12BrF3N4O/c20-12-5-6-15(28)14(10-12)16-17(27-8-2-7-24-18(27)26-16)25-13-4-1-3-11(9-13)19(21,22)23/h1-10,25,28H |
InChI Key |
RXWPCMQXELUOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11429535.png)
![8-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429541.png)



![6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11429562.png)
![2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11429570.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11429584.png)
![6-bromo-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11429586.png)
![Methyl 4-(2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11429588.png)
![N-(2-chlorobenzyl)-4-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11429601.png)

![3-(3,4-dimethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429624.png)
